molecular formula C22H18ClN5O B1139312 Bet-bay 002 CAS No. 1588521-78-1

Bet-bay 002

Katalognummer B1139312
CAS-Nummer: 1588521-78-1
Molekulargewicht: 403.86
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bet-bay 002 is a potent BET inhibitor . It shows efficacy in a multiple myeloma model . It is used for research purposes only .


Molecular Structure Analysis

The molecular weight of Bet-bay 002 is 403.86 . Its molecular formula is C22H18ClN5O . The chemical structure can be represented by the SMILES string: CC1=NN=C(C[C@H]2C3=NN=C©N3C4=CC=CC=C4C(C5=CC=C(Cl)C=C5)=C2)O1 .


Chemical Reactions Analysis

While specific chemical reactions involving Bet-bay 002 are not mentioned in the sources, it’s known that Bet-bay 002 is a potent BET inhibitor . BET inhibitors typically work by binding to bromodomains in BET proteins, preventing them from interacting with acetylated histones and thereby altering gene expression .


Physical And Chemical Properties Analysis

Bet-bay 002 is a solid, white to off-white compound . It has a molecular weight of 403.86 and a molecular formula of C22H18ClN5O . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Preclinical Lymphoma Treatment : BAY 1238097, a novel BET inhibitor, showed anti-proliferative activity in various lymphoma-derived cell lines and demonstrated promising anti-lymphoma activity in both in vitro and in vivo settings. It interferes with biological processes driving lymphoma cells, indicating potential use in combination therapies targeting EZH2, mTOR, and BTK alongside BET bromodomains (Bernasconi et al., 2017).

  • Efficacy in Melanoma Models : The efficacy of BAY 1238097 was also studied in melanoma models. It showed potent inhibitory activity in several melanoma cell lines, regardless of the BRAF mutation status. The compound's activity relates to its impact on the metabolic activity of the cell lines, indicating a new therapeutic avenue in melanoma treatment (Haendler et al., 2016).

  • Early Termination in Human Trials Due to Toxicity : A phase I study of BAY 1238097 was terminated early due to unexpected toxicity at doses lower than targeted drug exposure, highlighting the challenges in translating preclinical success to human trials (Postel-Vinay et al., 2019).

  • Hematological Tumor Models : BAY 1238097 displayed strong efficacy in hematological tumor models, particularly in acute myeloid leukemia and multiple myeloma. It acts as a potent inhibitor of BET binding to histones and down-regulates c-Myc levels, suggesting its utility in treating various hematological malignancies (Lejeune et al., 2015).

Wirkmechanismus

Bet-bay 002 acts as a potent BET inhibitor . BET proteins are epigenetic readers that recognize acetylated residues on histone H3 and H4 . By inhibiting BET proteins, Bet-bay 002 can influence gene expression and contribute to its efficacy in a multiple myeloma model .

Safety and Hazards

As a research chemical, Bet-bay 002 is not intended for therapeutic use . Therefore, it should be handled with care, following appropriate safety protocols. Specific safety data sheets should be consulted for detailed information .

Zukünftige Richtungen

While Bet-bay 002 shows promise as a BET inhibitor, especially in the context of multiple myeloma, more research is needed to fully understand its potential. Future directions may include further preclinical studies, potential clinical trials, and exploration of its use in combination with other therapeutic agents .

Eigenschaften

IUPAC Name

2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIAWHWIUZNSD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bet-bay 002

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.